



# Gosogliptin: An In-Depth Analysis of Early-Phase Clinical Trial Results

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This technical guide provides a comprehensive overview of the early-phase clinical trial data for **Gosogliptin**, a novel dipepeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes mellitus (T2DM). The document synthesizes efficacy and safety findings, details experimental protocols, and visualizes the underlying mechanism of action and trial design.

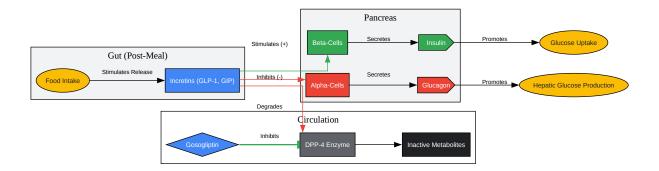
### **Core Mechanism of Action: DPP-4 Inhibition**

**Gosogliptin** exerts its therapeutic effect by inhibiting the dipepeptidyl peptidase-4 (DPP-4) enzyme. DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By blocking DPP-4, **Gosogliptin** increases the circulating levels of active GLP-1 and GIP.[1][2] [3] This enhancement of the incretin system leads to several downstream physiological effects that improve glycemic control:

- Glucose-Dependent Insulin Secretion: Elevated incretin levels stimulate the pancreatic βcells to release more insulin, but only when blood glucose levels are high. This glucosedependent mechanism minimizes the risk of hypoglycemia.[1]
- Suppression of Glucagon Secretion: Increased GLP-1 levels act on pancreatic α-cells to suppress the release of glucagon, a hormone that raises blood glucose by promoting hepatic glucose production.[1][3][4]



The combined effect of increased insulin and decreased glucagon results in lower fasting and postprandial glucose concentrations.[1]



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Caption: Mechanism of Action of Gosogliptin via DPP-4 Inhibition.

## **Early-Phase Monotherapy Clinical Trial Protocol**

The primary source of early-phase data for **Gosogliptin** comes from a multicenter, open, randomized clinical trial (NCT03088670) investigating its efficacy and safety against an active comparator, Vildagliptin. The initial stage of this trial focused on a 12-week monotherapy period in drug-naive patients with type 2 diabetes.[5][6]

#### 2.1. Study Design

- Title: Efficacy and Safety of Gosogliptin as Monotherapy and in Combination With Metformin vs. Vildagliptin as Monotherapy and in Combination With Metformin in Drug-naive Type 2 Diabetic Patients.[5][7]
- Phase: Phase 3 (initial 12-week monotherapy results are presented as early-phase data).[6]
- Design: Multicenter, open, randomized, active-controlled, parallel-group trial.[6]



- Primary Objective: To demonstrate that the efficacy of Gosogliptin is non-inferior to Vildagliptin in its effect on glycosylated hemoglobin (HbA1c) at Week 12 compared to baseline.[7]
- Randomization: 299 eligible patients were randomized in a 1:1 ratio.[6]
  - Gosogliptin Group (n=149)
  - Vildagliptin Group (n=150)

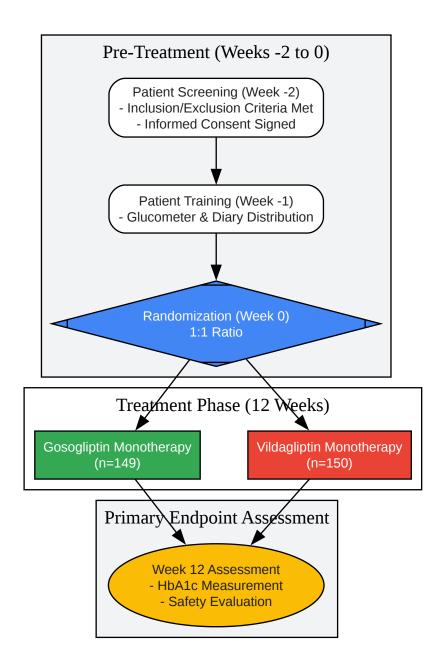
#### 2.2. Patient Population: Inclusion and Exclusion Criteria

Inclusion Criteria	Exclusion Criteria	
Men and women aged 18-78 years.[5]	History of type 1 diabetes mellitus.[5]	
Confirmed clinical diagnosis of T2DM.[5]	Severe metabolic complications (e.g., ketoacidosis) within 6 weeks before screening.  [5]	
Drug-naive or no hypoglycemic drug treatment for at least 12 weeks prior to screening.[5]	Severe diabetic complications (e.g., proliferative retinopathy).[5]	
HbA1c between 7.5% and 11.0%.[5]	Known allergy or hypersensitivity to Gosogliptin, Vildagliptin, or their components.[5]	
Fasting Plasma Glucose (FPG) < 15 mmol/L.[5]	Pregnancy and lactation.[5]	
Body Mass Index (BMI) between 22 and 40 kg/m2 .[5]	Malignancy within the last 5 years (except basal-cell carcinoma).[5]	
Signed informed consent.[5]	Significant cardiovascular diseases within 12 months.[5]	

#### 2.3. Experimental Workflow

The trial followed a structured workflow from patient screening through the 12-week monotherapy treatment period.





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Caption: Experimental Workflow of the 12-Week Monotherapy Phase.

# **Early-Phase Clinical Trial Results**

The initial 12-week monotherapy stage of the trial yielded significant data on the efficacy and safety of **Gosogliptin** compared to Vildagliptin.

#### 3.1. Efficacy Data



After 12 weeks, **Gosogliptin** demonstrated a significant reduction in HbA1c levels, which was comparable to the reduction seen in the Vildagliptin group. The changes between the two groups were not significantly different.[6]

Table 1: Glycemic Efficacy Results after 12 Weeks of Monotherapy

Parameter	Gosogliptin (n=149)	Vildagliptin (n=150)	p-value (between groups)
Baseline HbA1c (%)	8.61%	8.70%	N/A
Week 12 HbA1c (%)	7.41%	7.34%	N/A
Change from Baseline in HbA1c	-1.20% (p < 0.05)	-1.36% (p < 0.05)	N/S
Patients Achieving HbA1c ≤ 7.0%	59 (41%)	66 (44%)	0.53
Data sourced from Nedosugova et al.[6] N/A: Not Available; N/S: Not Significant.			

#### 3.2. Safety and Tolerability Data

The safety profiles of **Gosogliptin** and Vildagliptin were found to be comparable during the 12-week monotherapy period.[6] Mild hypoglycemia was infrequent, and the number of adverse events deemed related to the study drugs was low and identical in both groups.[6]

Table 2: Safety Profile after 12 Weeks of Monotherapy

Parameter	Gosogliptin (n=149)	Vildagliptin (n=150)
Mild Hypoglycemia Episodes	7	4
Drug-Related Adverse Events	7	7
Data sourced from Nedosugova et al.[6]		



## Conclusion

The preliminary results from the initial 12-week monotherapy phase of this clinical trial indicate that **Gosogliptin** is an effective and well-tolerated agent for the treatment of type 2 diabetes in drug-naive patients. Its efficacy in reducing HbA1c and its safety profile, including a low incidence of hypoglycemia and adverse events, were comparable to those of the established DPP-4 inhibitor, Vildagliptin.[6] These early-phase findings support the continued development of **Gosogliptin** as a viable therapeutic option.

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